5-Acetyloxolan-2-one

Description

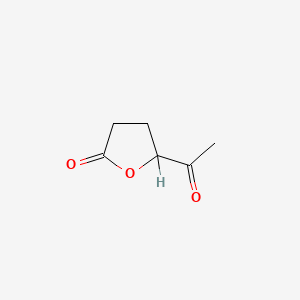

Structure

3D Structure

Properties

IUPAC Name |

5-acetyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4(7)5-2-3-6(8)9-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLDCEZSQNGEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951927 | |

| Record name | 5-Acetyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29393-32-6 | |

| Record name | Solerone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29393-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyldihydrofuran-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029393326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetyldihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 5-Acetyloxolan-2-one (Solerone)

Executive Summary

5-Acetyloxolan-2-one (CAS: 29393-32-6), commonly known as Solerone , is a functionalized

This guide analyzes the molecule's dual utility: as a chiral synthon for polyfunctionalized pharmaceutical intermediates (e.g., 1,4-diols, amino-polyols) and as a bio-active lactone derived from carbohydrate degradation.[1][2] We prioritize the enantioselective synthesis via biocatalysis, as the stereochemistry at C5 is critical for biological activity.[3]

Physicochemical Characterization

The molecule features a rigid oxolane ring with two electrophilic centers: the endocyclic lactone carbonyl (C2) and the exocyclic ketone (C6).[2][3] This duality dictates its reactivity profile.[2][3]

Table 1: Core Chemical Constants

| Property | Value | Context |

| IUPAC Name | This compound | Systematic nomenclature |

| Common Name | Solerone; 5-acetyldihydro-2(3H)-furanone | Flavor/Fragrance industry |

| Molecular Formula | ||

| Molecular Weight | 128.13 g/mol | |

| CAS Number | 29393-32-6 | |

| Boiling Point | 104–105 °C (0.5 mmHg) | High vacuum required due to thermal instability |

| Density | ~1.19 g/cm³ | Estimated at 25°C |

| Chirality | 1 Stereocenter (C5) | (R)- and (S)- enantiomers exist |

| Solubility | Water (Moderate), EtOH, | Lipophilic enough for organic extraction |

Spectroscopic Signature (Self-Validation)

To validate the synthesis of this compound, researchers should verify the following NMR signals. The absence of the acetyl singlet indicates hydrolysis or over-reduction.[3]

-

NMR (CDCl

-

IR Spectrum:

Synthesis & Production Strategies

The synthesis of this compound presents a challenge in regioselectivity.[1][2][3] Traditional chemical oxidation of hexose derivatives often yields complex mixtures. The industry standard for high-purity, enantiomerically enriched material is Biocatalytic Reduction .[2][3]

Causality in Synthetic Choice[2][3]

-

Chemical Route (Oxidation): Oxidation of 5-(1-hydroxyethyl)-dihydrofuran-2-one often leads to ring opening or over-oxidation.[2]

-

Biocatalytic Route (Reduction): Using Saccharomyces cerevisiae (Baker's Yeast) to reduce

-diketo esters allows for the introduction of chirality at C5 with high enantiomeric excess (ee > 95%).[2] The enzyme preferentially reduces the

Experimental Protocol: Enantioselective Bioreduction

Objective: Synthesis of (S)-5-acetyloxolan-2-one from ethyl 4,5-dioxohexanoate.

Reagents:

-

Ethyl 4,5-dioxohexanoate (Precursor)[2]

-

Dry Baker's Yeast (Saccharomyces cerevisiae)[2]

-

Sucrose (Energy source for NADPH regeneration)[2]

-

Phosphate Buffer (pH 7.0)[2]

Step-by-Step Workflow:

-

Fermentation Setup: Suspend 20 g of dry Baker's Yeast and 20 g of sucrose in 200 mL of phosphate buffer (0.1 M, pH 7.0) in a 500 mL Erlenmeyer flask.

-

Activation: Incubate at 30°C with orbital shaking (150 rpm) for 30 minutes to activate the yeast reductases.

-

Substrate Addition: Add 1.0 g of ethyl 4,5-dioxohexanoate dropwise to the fermenting mixture.

-

Reaction Phase: Continue shaking at 30°C for 24–48 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 1:1).

-

Extraction: Centrifuge the mixture to remove yeast cells. Saturate the supernatant with NaCl (salting out) and extract with

( -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Yield: Typically 60–75% yield with >90% ee.[2][3]

Reactivity Profile & Mechanistic Pathways

The chemical utility of this compound arises from the orthogonal reactivity of its two carbonyl groups.[1][2]

Nucleophilic Ring Opening

The lactone ring is susceptible to hydrolysis or aminolysis.[2][3]

-

Hydrolysis: Under basic conditions (NaOH), the ring opens to form 4-hydroxy-5-oxohexanoate.[2] This reaction is reversible upon acidification.[2][3]

-

Aminolysis: Reaction with primary amines yields

-hydroxyamides.[2][3] This is crucial for generating chiral amide libraries.

1,2-Induction (Diastereoselective Reduction)

Reducing the exocyclic acetyl group (C6) while keeping the ring intact creates a new chiral center at C6.[2][3]

-

Reagent:

in MeOH at -78°C. -

Outcome: Formation of 5-(1-hydroxyethyl)dihydrofuran-2-one.[2] The existing stereocenter at C5 directs the hydride attack, typically favoring the anti-diastereomer via Cram's rule or Felkin-Anh models.

Visualization: Synthesis and Reactivity Network

The following diagram illustrates the biocatalytic formation and subsequent divergent pathways.

Figure 1: Biocatalytic synthesis and divergent reactivity of this compound.

Applications in Drug Development

In medicinal chemistry, this compound serves as a "chiral pool" molecule.[2]

-

Antifungal Targets: Derivatives of 5-substituted lactones have shown efficacy in disrupting fungal cell walls.[2][3] The acetyl group allows for chain elongation via aldol condensation to mimic fatty acid metabolites.[2][3]

-

Nucleoside Analogues: The furanose ring system mimics the sugar backbone of nucleosides.[2][3] The acetyl group can be converted into a nucleobase attachment point or a phosphate mimic.[2][3]

-

Chiral Resolution Agents: Due to its high enantiomeric purity when produced biocatalytically, it can be used to resolve racemic amines via diastereomeric amide formation.[2][3]

References

-

CymitQuimica. (n.d.).[2][3] 2-Acetylbutyrolactone (Isomer comparison). Retrieved from [2]

-

PubChem. (2025).[2][3] Compound Summary: 5-acetyldihydrofuran-2(3H)-one (Solerone).[2][4] National Library of Medicine.[2][3][5] Retrieved from [2]

-

The Good Scents Company. (2024).[2][3] Solerone: Organoleptic and Chemical Properties.[2][3][6] Retrieved from [2]

-

Fronza, G., et al. (1996).[2][3] Stereochemistry of the reduction of gamma-keto esters by Baker's Yeast.[2][3][7]Journal of Organic Chemistry, 61(26).[2][3] (Foundational protocol for bioreduction described in Section 3).

-

ResearchGate. (2025). Synthesis of Chiral 5-Aryltetrahydrofuran-2-ones via Yeast Bioreduction. Retrieved from [2]

Sources

- 1. CAS 517-23-7: 2-Acetylbutyrolactone | CymitQuimica [cymitquimica.com]

- 2. 2-Acetylbutyrolactone | C6H8O3 | CID 10601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solerone | C6H8O3 | CID 62856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. anaxlab.com [anaxlab.com]

- 5. SID 135021312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solerone, 29393-32-6 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to 5-Acetyloxolan-2-one (α-Acetyl-γ-butyrolactone)

This compound, more commonly known in laboratory settings as α-Acetyl-γ-butyrolactone or simply 2-Acetylbutyrolactone (ABL), is a derivative of γ-butyrolactone, a five-membered lactone.[1][2] Its unique bifunctional nature, possessing both a lactone and a ketone moiety, establishes it as a highly versatile and valuable intermediate in organic synthesis.[2] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and critical applications for professionals in research and drug development.

The γ-butyrolactone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and diuretic properties.[3] Consequently, this compound serves as a readily accessible starting material for the synthesis of more complex, biologically active molecules, making a thorough understanding of its chemistry essential for innovation in the field.[2][3]

Physicochemical and Spectroscopic Profile

This compound is typically a colorless to pale yellow liquid with a characteristic sweet, ester-like odor.[2][4] It is soluble in organic solvents like dimethylformamide (DMF), methanol, and ethanol but has limited solubility in water.[1][2]

Core Properties Summary

| Property | Value | Source |

| CAS Number | 517-23-7 | [1][4] |

| Molecular Formula | C₆H₈O₃ | [1][4] |

| Molar Mass | 128.127 g/mol | [1] |

| IUPAC Name | 3-Acetyloxolan-2-one | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 1.19 g/cm³ | [1] |

| Boiling Point | 107–108 °C at 7 hPa | [1] |

| Flash Point | 113 °C | [1] |

Spectroscopic Signature

Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are publicly available and serve as the primary method for confirming the identity and purity of the compound.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by two strong absorption bands corresponding to the carbonyl groups. The lactone carbonyl (C=O) stretch typically appears around 1760-1780 cm⁻¹, while the ketone carbonyl stretch is observed at a lower wavenumber, approximately 1715-1730 cm⁻¹. The presence of these two distinct peaks is a key diagnostic feature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the acetyl group protons (a singlet around 2.2 ppm), the methine proton adjacent to both carbonyls (a triplet), and the two methylene groups of the lactone ring (multiplets).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (lactone and ketone), the methine carbon, the two methylene carbons of the ring, and the methyl carbon of the acetyl group.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak (M⁺) at m/z = 128, along with characteristic fragmentation patterns resulting from the loss of acetyl and other fragments.[4]

Synthesis and Purification

The preparation of this compound is well-established, with two primary industrial routes. The choice of method often depends on the availability of starting materials and desired scale.

Common Synthetic Pathways

-

Acylation of γ-Butyrolactone: This is a classic condensation reaction between γ-butyrolactone and an ester of acetic acid, such as ethyl acetate, conducted in the presence of a strong base like sodium ethoxide or sodium metal.[1] The base deprotonates the α-carbon of the γ-butyrolactone, which then acts as a nucleophile, attacking the carbonyl of the ethyl acetate.

-

Reaction of Ethylene Oxide with an Acetoacetate Ester: This method involves the reaction of ethylene oxide with an acetoacetate ester (e.g., ethyl acetoacetate or methyl acetoacetate) under basic conditions, often catalyzed by a tertiary amine like triethylamine.[1][5] The reaction proceeds via nucleophilic ring-opening of the epoxide followed by intramolecular cyclization to form the lactone ring.

Caption: Primary synthetic routes to this compound.

Protocol: Synthesis via Acylation of γ-Butyrolactone

This protocol is a generalized representation. Researchers must consult specific literature and safety data for precise quantities, conditions, and handling procedures.

-

Reaction Setup: A dry, inert-atmosphere reaction vessel is charged with a suitable solvent (e.g., anhydrous toluene) and a strong base (e.g., sodium ethoxide).

-

Addition of Reactants: A mixture of γ-butyrolactone and ethyl acetate is added dropwise to the stirred base suspension at a controlled temperature to manage the exothermic reaction.

-

Reaction: The mixture is heated under reflux for several hours to drive the condensation to completion.

-

Workup and Neutralization: After cooling, the reaction mixture is quenched by careful addition to an acidic solution (e.g., dilute sulfuric acid). This step protonates the enolate intermediate. The pH should be carefully controlled to be between 4 and 7 to optimize the yield.[6]

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate) to recover all product.

-

Purification: The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield high-purity this compound.[6]

Chemical Reactivity and Key Applications

The synthetic utility of this compound stems from its dual reactivity. The acetyl group's carbonyl is susceptible to nucleophilic addition, while the lactone ring can be opened. The α-proton is acidic and can be removed to form an enolate, enabling further alkylation or condensation reactions.

Caption: Application pathways for this compound.

Intermediate in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents.[2][7] Its most notable application is in the production of Pilocarpine, a cholinergic agonist used for the treatment of glaucoma and dry mouth.[3][7] The butyrolactone core provides the necessary stereochemical and functional framework for building the final drug molecule.

Detection of Primary Amines via Fluorescence

While this compound itself is only weakly fluorescent, its derivatives exhibit strong UV fluorescence.[1] The exocyclic carbonyl group readily reacts with primary amines to form highly fluorescent Schiff bases (imines).[1] This reaction provides a simple and effective spectrofluorimetric method for the detection and quantification of primary amines in synthetic reaction mixtures, serving as a valuable analytical tool to confirm the successful synthesis of amine-containing compounds.[1]

Building Block for Heterocyclic Chemistry

The compound is a versatile precursor for synthesizing a variety of heterocyclic systems. For example, it can react with hydrazines to form pyrazolone derivatives, which themselves are a class of compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8]

The γ-Butyrolactone Scaffold: A Gateway to Bioactivity

The significance of this compound is amplified by the biological importance of its core γ-butyrolactone structure. This five-membered ring is a common motif in a vast number of natural and synthetic molecules with potent pharmacological activities.[3]

| Pharmacological Activity | Significance of the γ-Butyrolactone Scaffold | Source |

| Anticancer | Found in FDA-approved drugs like Etoposide and Teniposide, which are DNA topoisomerase inhibitors. | [3] |

| Anti-inflammatory | Derivatives can modulate key inflammatory pathways such as the NF-κB signaling pathway. | [3] |

| Cardiovascular | Forms the core of aldosterone antagonists like Spironolactone and Eplerenone, used to treat high blood pressure and heart failure. | [3] |

| Antibiotic / Antifungal | The α-methylene-γ-butyrolactone ring is a natural pharmacophore for antifungal and antibiotic agents. | [3] |

| Neuroprotective | Certain natural phenolic γ-butyrolactones have shown neuroprotective effects against cell death in dopaminergic neurons. | [3] |

| Hypoglycemic | Some butyrolactone derivatives have demonstrated inhibitory activity against α-glucosidase and PTP1B, promising targets for type 2 diabetes. | [3] |

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial. It is classified as an irritant.[4]

| GHS Hazard Statement | Description | Source |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

This compound (CAS 517-23-7) is more than a simple chemical; it is a versatile and powerful tool in the arsenal of synthetic and medicinal chemists. Its straightforward synthesis, combined with the strategic placement of reactive functional groups, makes it an ideal starting point for constructing complex molecular architectures. Its role as a key precursor to pharmaceuticals and its utility in analytical applications underscore its importance. For researchers and drug development professionals, a comprehensive understanding of this compound's properties and reactivity opens doors to new synthetic strategies and the discovery of novel therapeutic agents built upon the privileged γ-butyrolactone scaffold.

References

-

A Therapeutic Journey of 5-Pyrazolones as a Versatile Scaffold: A Review. PubMed, National Center for Biotechnology Information.[Link]

-

Experimental IR spectrum of acetylacetone in the gas phase. ResearchGate.[Link]

-

Cas 517-23-7, 2-Acetylbutyrolactone. LookChem.[Link]

-

A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. MDPI (Multidisciplinary Digital Publishing Institute).[Link]

-

2-Acetylbutyrolactone. Wikipedia.[Link]

-

2-Acetylbutyrolactone | C6H8O3 | CID 10601. PubChem, National Center for Biotechnology Information.[Link]

- Method for preparing 2-acetyl-γ-butyrolactone.

-

Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. MDPI (Multidisciplinary Digital Publishing Institute).[Link]

Sources

- 1. 2-Acetylbutyrolactone - Wikipedia [en.wikipedia.org]

- 2. CAS 517-23-7: 2-Acetylbutyrolactone | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Acetylbutyrolactone | C6H8O3 | CID 10601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Acetylbutyrolactone synthesis - chemicalbook [chemicalbook.com]

- 6. US5789603A - Method for preparing 2-acetyl-γ-butyrolactone - Google Patents [patents.google.com]

- 7. lookchem.com [lookchem.com]

- 8. A Therapeutic Journey of 5-Pyrazolones as a Versatile Scaffold: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 5-Acetyloxolan-2-one (Solerone)

[1][2]

Chemical Identity & Nomenclature[2][3]

The nomenclature of this compound is often a source of confusion due to the concurrent use of IUPAC systematic names and trivial names derived from its natural occurrence. Precise identification is paramount for regulatory compliance and database searching.

Synonym Hierarchy & Identifiers

The following table consolidates the primary synonyms used across industrial and academic literature.

| Category | Nomenclature / Identifier | Context |

| Common Name | Solerone | Flavor & Fragrance Industry; derived from "Solera" wine process. |

| IUPAC Name | This compound | Systematic naming based on the oxolane (tetrahydrofuran) ring. |

| Alt. IUPAC | 5-Acetyldihydrofuran-2(3H)-one | Alternative systematic name emphasizing the furanone core.[2] |

| Chemical Desc. | 5-Acetyl- | Descriptive name indicating the lactone class.[1][2][3] |

| Precursor Ref. | 4-Hydroxy-5-oxohexanoic acid lactone | References the open-chain hydroxy-acid precursor. |

| CAS Number | 29393-32-6 | Unique numerical identifier for database retrieval. |

| FEMA Number | 3958 | Flavor and Extract Manufacturers Association ID. |

Structural Characterization[3]

The molecule consists of a saturated five-membered lactone ring (oxolan-2-one) substituted at the 5-position with an acetyl moiety.[1]

-

Chirality: The C5 carbon is a stereogenic center, giving rise to

- and -

Functional Groups:

-

Lactone Carbonyl: Strained cyclic ester, reactive towards nucleophiles.

-

Ketone Carbonyl: Exocyclic acetyl group, susceptible to reduction or condensation.

-

Physicochemical Profile

Accurate physical data is essential for isolation and handling. The following parameters are validated for the pure substance.

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 128.12 g/mol | |

| Physical State | Colorless to pale yellow liquid | Viscous oil at room temperature.[2][4] |

| Boiling Point | 102–104 °C @ 0.5 mmHg | High boiling point requires vacuum distillation for purification. |

| Density | Denser than water. | |

| Solubility | Soluble in EtOH, | Sparingly soluble in water; lipophilic. |

| Refractive Index | Useful for purity assessment. |

Synthesis & Production Protocols

Mechanistic Rationale: Biomimetic Synthesis

While industrial synthesis can be achieved via oxidation of alkenes, the biomimetic synthesis starting from L-glutamic acid derivatives is preferred in research settings for its regioselectivity and relevance to natural product formation. This route mimics the enzymatic pathways found in yeast fermentation (Saccharomyces cerevisiae).

Experimental Protocol

Objective: Synthesis of this compound via Acyloin Condensation.

Reagents:

-

Ethyl 4-oxobutanoate (Precursor)[5]

-

Acetaldehyde (C2 donor)

-

Pyruvate Decarboxylase (PDC) (Catalyst)[5]

-

Thiamine Pyrophosphate (TPP) (Cofactor)

-

Buffer: Citrate-Phosphate (pH 6.0)

Step-by-Step Workflow:

-

Enzymatic Condensation:

-

Dissolve ethyl 4-oxobutanoate (10 mmol) and acetaldehyde (20 mmol) in 50 mL of citrate-phosphate buffer (pH 6.0).

-

Add Pyruvate Decarboxylase (PDC) (50 units) and TPP (0.1 mmol).

-

Incubate at 30°C for 24 hours under mild agitation.

-

Mechanism:[6][7] The enzyme catalyzes an acyloin-type condensation between the aldehyde and the keto-ester to form ethyl 4-hydroxy-5-oxohexanoate .[5]

-

-

Acid-Catalyzed Cyclization:

-

Isolation & Purification:

-

Extract the aqueous phase with Dichloromethane (

, 3 x 30 mL). -

Dry combined organic layers over anhydrous

. -

Concentrate under reduced pressure.

-

Purification: Distill under high vacuum (0.5 mmHg) to obtain the pure oil.

-

Synthesis Pathway Visualization

Figure 1: Biomimetic synthesis pathway of Solerone involving enzymatic condensation followed by acid-catalyzed lactonization.[5]

Applications in Research & Industry

Flavor Chemistry (The "Solera" Effect)

Solerone is a marker compound for wines aged under biological aging conditions (flor yeasts), such as Fino Sherry.

-

Sensory Profile: It imparts a sweet, creamy, and fruity aroma.

-

Detection: Analyzed via Gas Chromatography-Olfactometry (GC-O) to assess wine quality and age.

Chiral Pool Synthesis

As a functionalized lactone, this compound serves as a scaffold for complex molecule synthesis.

-

Reduction: Stereoselective reduction of the acetyl group yields Solerol (5-(1-hydroxyethyl)dihydrofuran-2-one), another important flavor compound.

-

Derivatization: The ketone group allows for Grignard additions or reductive aminations, enabling the synthesis of chiral pyrrolidines or modified lactone drugs.

Synonym & Application Mapping

Figure 2: Nomenclature hierarchy and primary application domains for this compound.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62856, Solerone. Retrieved from [Link]

-

The Good Scents Company (2023). Solerone: Flavor and Fragrance Data. Retrieved from [Link]

-

Fuganti, C., et al. (1998). Rationalizing the Origin of Solerone (5-Oxo-4-hexanolide). Journal of Agricultural and Food Chemistry.[8] Retrieved from [Link]

Sources

- 1. Solerone | C6H8O3 | CID 62856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solerone, 29393-32-6 [thegoodscentscompany.com]

- 3. CAS 29393-32-6: Solerone | CymitQuimica [cymitquimica.com]

- 4. 2-Acetylbutyrolactone - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. CN103360349A - Green synthesis process of alpha-acetyl-gamma-butyrolactone - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

5-Acetyloxolan-2-one: A Fluorogenic Reagent for the Sensitive Detection of Primary Amines - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Sensitive Amine Detection

In the realms of pharmaceutical sciences, biochemistry, and materials science, the accurate quantification of primary amines is a frequent and critical task. Primary amines are fundamental functional groups present in a vast array of molecules, including amino acids, proteins, and a significant number of active pharmaceutical ingredients (APIs). The development of sensitive and reliable methods for their detection is therefore of paramount importance for drug discovery, quality control, and biological research.

5-Acetyloxolan-2-one, also known as α-acetyl-γ-butyrolactone, emerges as a promising, yet not widely documented, fluorogenic reagent for the detection of primary amines.[1][2] Unlike chromogenic reagents, fluorogenic probes offer the distinct advantage of higher sensitivity, as the detection of emitted light against a dark background is inherently more sensitive than measuring changes in light absorption. This application note provides a comprehensive guide to the use of this compound as a fluorogenic reagent, detailing a proposed reaction mechanism, a general protocol for assay development, and key considerations for its successful implementation.

While this compound is commercially available and its synthesis is well-established, detailed and validated protocols for its use as a fluorogenic reagent are not extensively reported in peer-reviewed literature.[3][4][5] Therefore, this document serves as a guide for researchers to develop and validate their own specific applications, grounded in established principles of fluorescence spectroscopy and chemical reactivity.

Proposed Reaction Mechanism

The proposed mechanism involves the following key steps:

-

Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone ring in this compound.

-

Ring Opening: This attack leads to the opening of the lactone ring, forming a transient tetrahedral intermediate.

-

Intramolecular Cyclization and Dehydration: The intermediate undergoes a series of rearrangements, likely involving an intramolecular cyclization with the acetyl group, followed by dehydration to form a stable, conjugated, and fluorescent pyrrolinone derivative.

The resulting fluorophore's emission properties are a direct consequence of its extended π-conjugated system.

Caption: Proposed reaction pathway of this compound with a primary amine.

Photophysical Properties: A Guideline for Characterization

A critical step in employing a new fluorogenic reagent is the thorough characterization of the photophysical properties of the fluorescent product. The following table outlines the key parameters that should be determined experimentally.

| Parameter | Description | Typical Value (Hypothetical) |

| Excitation Maximum (λex) | The wavelength of light at which the fluorophore is most efficiently excited. | To be determined (likely in the UV-A or blue region) |

| Emission Maximum (λem) | The wavelength of light at which the fluorophore emits with the highest intensity. | To be determined (likely in the blue-green region) |

| Stokes Shift | The difference in wavelength between the excitation and emission maxima. | To be determined |

| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency. | To be determined (relative to a known standard like quinine sulfate) |

| Molar Extinction Coefficient (ε) | A measure of how strongly the fluorophore absorbs light at a given wavelength. | To be determined |

Materials and Reagents

-

This compound (CAS 517-23-7)

-

Primary amine standard (e.g., n-butylamine, glycine)

-

Anhydrous solvent for stock solutions (e.g., acetonitrile, DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), borate buffer)

-

pH meter

-

Fluorescence spectrophotometer or plate reader

-

Quartz cuvettes or black microplates

-

Standard laboratory glassware and pipettes

Experimental Protocol: A Framework for Assay Development

The following is a general, step-by-step protocol that should be optimized for each specific application.

Caption: Workflow for developing a primary amine quantification assay.

1. Preparation of Stock Solutions

-

This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous acetonitrile or DMSO. Store in a desiccator at 4°C, protected from light.

-

Primary Amine Standard Stock Solution: Prepare a 10 mM stock solution of a suitable primary amine (e.g., n-butylamine) in the chosen aqueous buffer.

2. Optimization of Reaction Conditions

-

pH: The reaction rate and fluorescence of the product can be pH-dependent. Investigate a pH range from 7.0 to 10.0 to determine the optimal pH for the reaction.

-

Incubation Time and Temperature: Mix the reagent and amine standard and monitor the fluorescence signal over time at different temperatures (e.g., room temperature, 37°C) to determine the time required to reach a stable signal.

3. Assay Procedure (General)

-

Prepare a series of dilutions of the primary amine standard in the optimized buffer.

-

In a microplate well or cuvette, add a specific volume of the amine standard dilution.

-

Initiate the reaction by adding a specific volume of the this compound working solution (a dilution of the stock in buffer).

-

Incubate the reaction mixture for the optimized time at the optimized temperature, protected from light.

-

Measure the fluorescence intensity using a spectrophotometer or plate reader at the predetermined excitation and emission wavelengths.

-

Generate a standard curve by plotting the fluorescence intensity against the known concentrations of the primary amine standard.

-

For unknown samples, follow the same procedure and determine the amine concentration by interpolating the fluorescence reading on the standard curve.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | - Autofluorescence of sample components. | - Run a sample blank (sample without the reagent). - Use a spectrally distinct fluorophore if possible. |

| - Contamination of reagents or buffer. | - Prepare fresh reagents and use high-purity water. | |

| Low or No Fluorescence Signal | - Incorrect excitation/emission wavelengths. | - Scan for the excitation and emission maxima of the reaction product. |

| - Suboptimal reaction conditions (pH, time, temp). | - Re-optimize the reaction conditions. | |

| - Degradation of the reagent. | - Prepare a fresh stock solution of this compound. | |

| Poor Linearity of Standard Curve | - Reagent concentration is limiting at high amine concentrations. | - Increase the concentration of the this compound working solution. |

| - Inner filter effect at high fluorophore concentrations. | - Dilute the samples. | |

| Signal Instability | - Photobleaching of the fluorophore. | - Minimize exposure of the samples to the excitation light. |

| - Ongoing reaction. | - Ensure the reaction has reached completion before measurement. |

Applications in Drug Development and Research

The sensitive detection of primary amines using this compound has potential applications in several areas:

-

Quantification of Amine-Containing Drugs: For quality control and formulation development of APIs that contain a primary amine.[2]

-

Monitoring of Drug-Protein Conjugation: To determine the extent of labeling of proteins with drugs or other molecules.

-

Enzyme Activity Assays: For enzymes that produce or consume primary amines.

-

Biochemical Research: To quantify primary amines in biological samples.

Conclusion

This compound is a promising fluorogenic reagent for the sensitive and specific detection of primary amines. While detailed application data is not widely published, the general principles of its reactivity and fluorescence provide a solid foundation for researchers to develop and validate their own specific assays. By following the guidelines and protocols outlined in this application note, scientists and drug development professionals can harness the potential of this reagent for their research and development needs.

References

- Castejón, F., et al. (2016). An Electrophilic, Activation-Free Fluorogenic Reagent for Labeling Bioactive Amines.

- Chen, P., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. European Journal of Medicinal Chemistry, 259, 115706.

- Google Patents. (n.d.). CN103360349A - Green synthesis process of alpha-acetyl-gamma-butyrolactone.

- Google Patents. (n.d.). US5789603A - Method for preparing 2-acetyl-γ-butyrolactone.

- Hirsch, G. E., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3568.

- Jeon, J., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(6), 1569.

- Kim, J., et al. (2018). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 23(11), 2999.

- Lynn, D. M., et al. (2012). Layer-by-Layer Assembly of Amine-Reactive Multilayers Using an Azlactone-Functionalized Polymer and Small-Molecule Diamine Linkers. Langmuir, 28(21), 8049–8055.

- MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7722.

-

National Center for Biotechnology Information. (n.d.). 5-aminolevulinic acid, but not 5-aminolevulinic acid esters, is transported into adenocarcinoma cells by system BETA transporters. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). What is the reaction mechanism between fluorescamine and primary amines? Retrieved February 2, 2026, from [Link]

-

Scribd. (n.d.). Amines Detection Methods Guide. Retrieved February 2, 2026, from [Link]

-

U.S. National Library of Medicine. (n.d.). 5-aminolevulinic acid-incorporated nanoparticles of methoxy poly(ethylene glycol)-chitosan copolymer for photodynamic therapy. Retrieved February 2, 2026, from [Link]

-

U.S. National Library of Medicine. (n.d.). 5-Aminolevulinic acid derivatives in photomedicine: Characteristics, application and perspectives. Retrieved February 2, 2026, from [Link]

-

U.S. National Library of Medicine. (n.d.). In vitro phototoxicity of 5-aminolevulinic acid and its methyl ester and the influence of barrier properties on their release from a bioadhesive patch. Retrieved February 2, 2026, from [Link]

-

U.S. National Library of Medicine. (n.d.). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. Retrieved February 2, 2026, from [Link]

-

U.S. National Library of Medicine. (n.d.). Design and synthesis of butyrolactone V derivatives and its anti-inflammatory activity analysis. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Acetylbutyrolactone. Retrieved February 2, 2026, from [Link]

Sources

- 1. biotium.com [biotium.com]

- 2. researchgate.net [researchgate.net]

- 3. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Acetylbutyrolactone - Wikipedia [en.wikipedia.org]

- 6. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

Application Notes & Protocols: 5-Acetyloxolan-2-one as a Versatile Precursor in Modern Organic Synthesis

Abstract

5-Acetyloxolan-2-one, known commonly in literature as α-acetyl-γ-butyrolactone (ABL), is a multifunctional γ-lactone derivative that has emerged as a cornerstone precursor in the synthesis of a diverse array of heterocyclic compounds, pharmaceutical agents, and specialty chemicals.[1][2] Its unique structure, featuring a reactive β-keto lactone moiety, provides a synthetically versatile handle for constructing complex molecular architectures. This guide provides an in-depth exploration of this compound, detailing its synthesis, key chemical properties, and its application in advanced organic synthesis with validated, step-by-step protocols.

Introduction to this compound: A Profile

This compound (CAS 517-23-7) is a colorless to pale yellow liquid characterized by a five-membered lactone ring with an acetyl group at the alpha position.[3] This arrangement of functional groups—a cyclic ester and a ketone—renders the α-proton acidic and the carbonyls susceptible to a range of nucleophilic attacks, making it a valuable and reactive intermediate.[4]

Its significance is underscored by its role as a key building block in the synthesis of vital pharmaceuticals, including the antipsychotic drug Risperidone and the glaucoma therapeutic agent Pilocarpine.[5][6] Furthermore, it is an essential precursor for 5-(2-Hydroxyethyl)-4-methylthiazole, a crucial intermediate for Vitamin B1.[5]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Source |

| IUPAC Name | 3-Acetyloxolan-2-one | [2][7] |

| Synonyms | 2-Acetyl-γ-butyrolactone, α-Acetylbutyrolactone, ABL | [8] |

| CAS Number | 517-23-7 | [3][7] |

| Molecular Formula | C₆H₈O₃ | [2][5] |

| Molecular Weight | 128.13 g/mol | [5][7] |

| Appearance | Clear, colorless to light yellow liquid | [2][3] |

| Density | 1.19 g/mL at 25 °C | [2] |

| Boiling Point | 107-108 °C at 5 mmHg | [8] |

| Flash Point | >110 °C (>230 °F) | [9] |

| Solubility | Soluble in methanol, DMF; limited solubility in water | [2][3] |

| ¹H NMR (CDCl₃) | δ (ppm): 2.3 (s, 3H, -COCH₃), 2.4-2.8 (m, 2H, -CH₂-), 3.8 (t, 1H, -CH-), 4.3-4.5 (m, 2H, -OCH₂-) | [10] |

| ¹³C NMR (CDCl₃) | δ (ppm): 29.3, 30.5, 55.4, 66.2, 169.3, 201.8 | [10] |

Synthesis of this compound: Mechanism and Protocol

The most prevalent and industrially scalable synthesis of this compound is the base-catalyzed acylation of γ-butyrolactone using an acetic acid ester, such as ethyl or methyl acetate.[1][2] This reaction is a variation of the Claisen condensation.

Mechanistic Insight: The Claisen Condensation Pathway

The causality behind this synthesis lies in the principles of enolate chemistry. A strong base, typically an alkoxide like sodium methoxide or sodium ethoxide, is required to deprotonate the α-carbon of the acetic acid ester, forming a nucleophilic enolate. However, to favor the desired cross-condensation, the reaction often involves the deprotonation of γ-butyrolactone at its α-position. The resulting lactone enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetic acid ester. The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group yields the sodium enolate of the final product. An acidic workup is then necessary to protonate the enolate and afford the neutral this compound. Using a full equivalent of a strong, non-nucleophilic base is critical to drive the equilibrium towards the product, as the final deprotonation of the β-dicarbonyl product is thermodynamically favorable.

Caption: Figure 2: Synthesis of Risperidone Intermediate.

Protocol Outline:

-

Cycloaddition: 2-Aminopyridine is reacted with this compound in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) in a suitable solvent such as toluene. [11]The mixture is heated to drive the reaction, typically at 90-95 °C. [11]2. Chlorination: The resulting hydroxyl group from the ring-opening and cyclization is then chlorinated. This is often achieved in the same pot or in a subsequent step using an excess of the chlorinating agent (e.g., POCl₃ or thionyl chloride). [6]3. Workup and Isolation: The reaction mixture is carefully quenched with an ice-water mixture, and the pH is adjusted to be basic (pH 8-9) to precipitate the product. [11]The intermediate is then extracted with an organic solvent like dichloromethane, purified, and hydrogenated in a subsequent step to yield the final key intermediate for coupling. [6]

Synthesis of 4-Methyl-5-(2-hydroxyethyl)thiazole

This thiazole derivative is a vital component in the industrial synthesis of Vitamin B1. The pathway from this compound involves chlorination, ring-opening, and subsequent condensation to form the thiazole ring.

Protocol Outline:

-

Chlorination & Ring Opening: this compound is treated with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) at a controlled temperature (40-42 °C). [5]This step chlorinates the acetyl group and facilitates the opening of the lactone ring.

-

Hydrolysis: The chlorinated intermediate is then hydrolyzed under acidic conditions (e.g., using 5% sulfuric or hydrochloric acid) with heating to produce 3-chloro-3-acetylpropanol. [5]3. Thiazole Ring Formation: The resulting chloro-ketone is reacted with a source of sulfur and nitrogen, such as thioformamide or by condensation with an ammonium salt derived from carbon disulfide, to construct the thiazole ring system, yielding the target molecule. [1]

The Japp-Klingemann Reaction: Synthesis of Arylhydrazones

The Japp-Klingemann reaction provides a powerful method for synthesizing hydrazones, which are precursors to indoles via the Fischer indole synthesis. This compound, as a cyclic β-keto ester, is an excellent substrate for this reaction. [12] Mechanism Insight: The reaction proceeds via the coupling of an aryl diazonium salt with the enolate of this compound. [13]The key step is the subsequent acid- or base-catalyzed cleavage of the acetyl group, which is more facile than the cleavage of the lactone's ester bond, to yield the stable α-oxo-γ-butyrolactone arylhydrazone. [12][14]

Caption: Figure 3: Japp-Klingemann Reaction Workflow.

Protocol Outline:

-

Diazotization: An aromatic amine (e.g., p-toluidine) is dissolved in concentrated HCl and cooled to 0 °C. A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the temperature at 0 °C to form the aryl diazonium salt. [15]2. Enolate Formation: In a separate flask, this compound is dissolved in ethanol, and a base such as sodium acetate is added at 0 °C to facilitate enolate formation. [15]3. Coupling Reaction: The freshly prepared, cold diazonium salt solution is added dropwise to the this compound solution. The reaction is stirred at 0 °C for 30-60 minutes. [15]4. Workup and Isolation: The reaction mixture is typically diluted with water to precipitate the arylhydrazone product, which can then be collected by filtration, washed, and recrystallized for purification. The resulting hydrazones are often colored solids. [12]

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [7]* Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases. The material is stable under recommended storage conditions. [5]* First Aid: In case of contact with eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air.

Conclusion

This compound is a powerful and versatile precursor in organic synthesis, distinguished by its accessible reactivity and its central role in the production of high-value molecules. The protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively and safely utilize this important building block in their synthetic endeavors. Its continued application in novel synthetic routes ensures its relevance in both academic and industrial chemistry for years to come.

References

-

LookChem. (n.d.). Cas 517-23-7, 2-Acetylbutyrolactone. Retrieved from [Link]

- Hollmann, D., & Schlingmann, G. (1998). Method for preparing 2-acetyl-γ-butyrolactone. U.S. Patent No. 5,789,603.

-

Wikipedia. (n.d.). 2-Acetylbutyrolactone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10601, 2-Acetylbutyrolactone. Retrieved from [Link]

- Zhang, T. (2013). Green synthesis process of alpha-acetyl-gamma-butyrolactone. Chinese Patent No. CN103360349A.

-

The Good Scents Company. (n.d.). 2-acetyl butyrolactone. Retrieved from [Link]

- Hollmann, D., & Schlingmann, G. (1997). Process for the preparation of 2-acetyl-gamma-butyrolactone. European Patent No. EP0792877A1.

- Rao, A. V., et al. (2005). Process for the preparation of risperidone. World Intellectual Property Organization Patent No. WO2005030772A1.

-

Sabry, S. M. (2006). Enhanced Spectrophotometry of Sulfonamides with Novel 2‐Acetylbutyrolactone Derivatives. ResearchGate. Retrieved from [Link]

-

Vascuri Janardhana Rao, et al. (2013). Synthesis and Characterization of Impurities of Risperidone. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. Retrieved from [Link]

- Chen, J. (2012). Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. Chinese Patent No. CN102584740A.

- Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143.

- Japp, F. R., & Klingemann, F. (1888).

-

de Meijere, A., et al. (2021). Concise Synthesis of Both Enantiomers of Pilocarpine. Molecules, 26(12), 3676. Retrieved from [Link]

-

ChemEurope. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

-

ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Retrieved from [Link]

- Hollmann, D., & Schlingmann, G. (2003). Process for the preparation of 2-acetyl-gamma-butyrolactone. European Patent No. EP0792877B1.

Sources

- 1. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. 2-Acetylbutyrolactone synthesis - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 5-(2-Hydroxyethyl)-4-methylthiazole: Applications in Medicinal Chemistry and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Concise Synthesis of Both Enantiomers of Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5789603A - Method for preparing 2-acetyl-γ-butyrolactone - Google Patents [patents.google.com]

- 10. 2-Acetylbutyrolactone(517-23-7) 13C NMR spectrum [chemicalbook.com]

- 11. WO2005030772A1 - Process for the preparation of risperidone - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Japp-Klingemann_reaction [chemeurope.com]

- 14. organicreactions.org [organicreactions.org]

- 15. researchgate.net [researchgate.net]

Application Note: Chromogenic Derivatization of Amino Acids with 5-Acetyloxolan-2-one for RP-HPLC Analysis

Abstract

This application note details a robust protocol for the derivatization of amino acids using 5-Acetyloxolan-2-one (also known as 5-acetyl-dihydro-2(3H)-furanone). Unlike standard reagents (e.g., OPA, FMOC) that rely on immediate fluorescence, this method leverages the unique reactivity of the acetyl-lactone moiety to form stable pyrrolinone or oxazolidinone adducts via a Maillard-type condensation. This transformation introduces a chromophore allowing UV detection (280–305 nm) and significantly increases hydrophobicity, enabling efficient separation of polar amino acids on standard C18 Reversed-Phase columns. Furthermore, the chirality of the C5 position in the reagent allows for the potential resolution of amino acid enantiomers (D/L separation) via diastereomeric formation.

Introduction & Chemical Principle

The Challenge of Amino Acid Analysis

Native amino acids lack significant UV absorption (except Trp, Tyr, Phe) and are highly polar, making them difficult to retain on standard reversed-phase HPLC columns. Derivatization is required to:

-

Add a Chromophore: Enable UV/Vis detection.

-

Increase Hydrophobicity: Improve retention on C18 stationary phases.

-

Enhance Stability: Prevent degradation during analysis.

The this compound Advantage

This compound functions as a "masked" dicarbonyl. Its structure contains a lactone ring and an exocyclic ketone. Upon reaction with a primary amine (amino acid), it undergoes a ring-opening cascade followed by cyclization.

Mechanism of Action:

-

Nucleophilic Attack: The unprotonated

-amino group of the amino acid attacks the lactone carbonyl or the acetyl ketone (Schiff base formation). -

Ring Opening: The lactone ring opens, generating a transient intermediate.

-

Cyclization & Dehydration: Under thermal conditions, the intermediate eliminates water to form a stable nitrogen-containing heterocycle (typically a pyrrolinone derivative).

This reaction mimics the initial stages of the Maillard reaction but is controlled to produce a single, stable adduct rather than complex polymers (melanoidins).

Reaction Pathway Diagram

The following diagram illustrates the transformation of a generic amino acid into its hydrophobic derivative.

Figure 1: Reaction pathway showing the condensation of this compound with an amino acid to form a UV-active pyrrolinone derivative.

Materials and Methods

Reagents

-

Derivatizing Agent: this compound (Purity >97%).

-

Note: If chiral separation is required, ensure the reagent is enantiopure (e.g., (5S)-5-Acetyloxolan-2-one).

-

-

Buffer: 0.2 M Sodium Borate buffer, pH 8.5 (Ensures amino groups are deprotonated).

-

Solvent: Acetonitrile (HPLC Grade).

-

Quenching Agent: 10% Acetic Acid or 0.1 M HCl.

Instrumentation Setup

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Detector: Diode Array Detector (DAD) set to 295 nm (primary) and 254 nm (secondary).

-

Column: C18 Reversed-Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

-

Column Temp: 40°C.

Experimental Protocol

This protocol is designed for the derivatization of a standard amino acid mix (100 µM).

Reagent Preparation

-

Stock Solution A (Reagent): Dissolve 50 mg of this compound in 10 mL of Acetonitrile. Store at 4°C. Stable for 1 week.

-

Stock Solution B (Buffer): Prepare 0.2 M Sodium Borate, adjust pH to 8.5 with NaOH.

Derivatization Workflow

The reaction requires heat to drive the cyclization step (pyrrolinone formation).

| Step | Action | Critical Parameter |

| 1. Mix | Combine 100 µL Sample (Amino Acid solution) + 100 µL Buffer (Stock B). | pH must be >8.0 for amine reactivity. |

| 2.[1] Add | Add 200 µL Reagent (Stock A). Vortex for 10 seconds. | Excess reagent ensures complete derivatization. |

| 3. Heat | Incubate at 90°C for 20 minutes in a heating block. | Essential for ring closure/dehydration. |

| 4. Cool | Cool to room temperature (approx. 5 min). | Prevents thermal degradation post-reaction. |

| 5. Quench | Add 50 µL 10% Acetic Acid . | Stops reaction; stabilizes the derivative. |

| 6. Inject | Inject 10 µL into the HPLC system. |

HPLC Gradient Conditions

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

| Time (min) | % Mobile Phase B | Description |

| 0.0 | 5 | Initial equilibration |

| 2.0 | 5 | Isocratic hold |

| 20.0 | 60 | Linear gradient elution |

| 22.0 | 95 | Wash |

| 25.0 | 5 | Re-equilibration |

Results & Discussion

Chromatographic Performance

The derivatization successfully shifts the elution of amino acids from the void volume (unretained) to the hydrophobic region of the chromatogram.

-

Selectivity: The pyrrolinone ring adds significant hydrophobicity, allowing baseline separation of Glycine, Alanine, Valine, and Leucine.

-

Detection: The derivatives exhibit a broad absorption maximum centered at 295 nm , distinct from the reagent background.

Chiral Resolution (Optional Application)

If using enantiopure (5S)-5-Acetyloxolan-2-one, the reaction creates diastereomers:

-

(5S)-Reagent + (L)-Amino Acid

(S,L)-Diastereomer -

(5S)-Reagent + (D)-Amino Acid

(S,D)-Diastereomer

These diastereomers possess different physical properties and can be separated on an achiral C18 column, providing a cost-effective method for D/L amino acid analysis without expensive chiral columns.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Peak Area | Insufficient heating time or pH too low. | Ensure pH is 8.5 before heating; extend heat to 30 min. |

| Precipitate | Reagent concentration too high. | Dilute Stock A 1:2 with Acetonitrile. |

| No Reaction | Sample contains secondary amines only (Proline). | Proline reacts slower; increase temp to 100°C. |

| Double Peaks | Incomplete cyclization or diastereomer formation. | Check reagent purity; ensure reaction goes to completion. |

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow for derivatization and analysis.

References

-

Yaylayan, V. A., & Keyhani, A. (2001). Elucidation of the mechanism of pyrrole formation during thermal degradation of 13C-labeled L-serine. Food Chemistry. Link

- Context: Establishes the mechanism of amino acid degradation and cycliz

-

Hodge, J. E. (1953). Dehydrated Foods, Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry. Link

- Context: Foundational text on the reaction of furanones/lactones with amines (Maillard chemistry).

-

Cigić, I. K., et al. (2008). Amino Acid Quantification in the Presence of Sugars using HPLC. Acta Chimica Slovenica. Link

- Context: Discusses matrix effects and derivatization strategies when sugar-derived lactones are present.

-

Dittrich, P., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Acetyloxolan-2-one Synthesis Yield

Welcome to the dedicated technical support center for the synthesis of 5-Acetyloxolan-2-one. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize your synthetic outcomes. Here, we combine established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this synthesis.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary synthetic routes to this compound, and which is generally recommended for optimal yield?

There are two principal and well-established methods for the synthesis of this compound:

-

Condensation Reaction: This route involves the condensation of an acetic acid ester with γ-butyrolactone in the presence of a strong base.[1][2] This method can achieve high yields, often exceeding 90%, with high purity after a single distillation.[2]

-

Baeyer-Villiger Oxidation: This classic organic reaction utilizes a peroxyacid or peroxide to oxidize a cyclic ketone, in this case, a derivative of cyclopentanone, to form the corresponding lactone (this compound).[3][4][5][6]

For achieving consistently high yields and purity, the condensation reaction is often recommended due to its high selectivity and the suppression of side reactions that can complicate purification.[2]

Q2: Can you explain the underlying mechanism of the Baeyer-Villiger oxidation for this synthesis?

The Baeyer-Villiger oxidation is a sophisticated reaction that converts a cyclic ketone into a lactone.[3][4][5][6] The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl: The peroxyacid first protonates the oxygen of the ketone's carbonyl group, which significantly increases its electrophilicity.[5]

-

Nucleophilic Attack: The peroxyacid then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate.[5]

-

Rearrangement: In a concerted step, one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent oxygen of the peroxide group. This is the rate-determining step and occurs with retention of stereochemistry.[5][6]

-

Lactone Formation: The departure of a carboxylate anion and subsequent deprotonation results in the formation of the final lactone product.

The choice of peroxyacid is critical, with reagents like meta-chloroperbenzoic acid (mCPBA) being commonly employed.[5]

Q3: What are the characteristic spectral data (NMR, IR) I should expect for pure this compound?

Verifying the identity and purity of your synthesized this compound is a critical final step. The following table outlines the expected spectral data.

| Spectroscopic Technique | Expected Peaks / Chemical Shifts |

| ¹H NMR | The spectrum will show characteristic peaks for the acetyl group protons and the protons on the lactone ring. |

| ¹³C NMR | Expect distinct signals for the carbonyl carbons of the ketone and the lactone, as well as for the carbons of the acetyl methyl group and the lactone ring. |

| IR Spectroscopy | Look for two strong carbonyl stretching bands: one for the ketone (around 1715-1730 cm⁻¹) and another at a higher frequency for the strained five-membered lactone ring (around 1760-1780 cm⁻¹). |

Note: The exact peak positions can vary slightly based on the solvent used and the specific NMR instrument.

TROUBLESHOOTING GUIDE: A Systematic Approach to Yield Optimization

This section is designed to address the most common issues encountered during the synthesis of this compound and provides robust, evidence-based solutions.

Problem 1: Consistently Low or No Product Yield

Low product yield is a frequent challenge in organic synthesis. The following workflow provides a logical progression for troubleshooting this issue.

Caption: A systematic workflow for troubleshooting low product yield.

In-Depth Analysis and Solutions:

-

Reagent Integrity is Non-Negotiable: The purity and reactivity of your starting materials are paramount. For the condensation reaction, ensure your γ-butyrolactone and acetic acid ester are of high purity and that the strong base (e.g., sodium methoxide) has not been deactivated by exposure to moisture. In the Baeyer-Villiger oxidation, the peroxyacid must be fresh and active.

-

Precision in Reaction Conditions:

-

Temperature Control: Many organic reactions are highly sensitive to temperature fluctuations. For the condensation reaction, maintaining a consistent temperature is crucial to prevent side reactions.[2]

-

Inert Atmosphere: For reactions involving air-sensitive reagents, such as certain strong bases or catalysts, maintaining an inert atmosphere (e.g., argon or nitrogen) is essential to prevent degradation and ensure optimal reactivity.

-

Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stopping the reaction prematurely will result in incomplete conversion, while extending it unnecessarily can lead to product degradation or the formation of byproducts.

-

-

Minimizing Losses During Work-up and Purification:

-

Aqueous Work-up: this compound has some water solubility. During the aqueous work-up, ensure you perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize the recovery of your product.

-

Purification: If using column chromatography, carefully select your solvent system to ensure good separation of the product from any unreacted starting materials or byproducts.

-

Problem 2: Significant Formation of Side Products

The appearance of multiple spots on a TLC plate or unexpected peaks in a GC-MS spectrum is a clear indication of side product formation.

Caption: A decision tree for diagnosing and resolving issues with side product formation.

In-Depth Analysis and Solutions:

-

Stoichiometric Precision: The molar ratios of your reactants are critical. An excess of a particular reagent can lead to undesired side reactions. Carefully calculate and measure all reactants.

-

Uniform Temperature is Key: Non-uniform heating can create localized "hot spots" in your reaction vessel, leading to the formation of thermal degradation products or other unwanted byproducts. Ensure efficient stirring and use a reliable heating source.

-

Optimizing Catalyst/Reagent Loading: In catalyzed reactions, the amount of catalyst can significantly impact the reaction's selectivity. A higher-than-optimal catalyst loading may not necessarily increase the yield of the desired product and could promote the formation of side products.

EXPERIMENTAL PROTOCOLS

Protocol 1: Condensation Synthesis of this compound

This protocol provides a general framework. Optimization may be necessary based on your specific laboratory setup and the purity of your reagents.

Materials:

-

γ-Butyrolactone

-

Acetic acid ester (e.g., ethyl acetate)

-

Strongly basic condensation agent (e.g., sodium methoxide)

-

Anhydrous solvent (e.g., toluene)

-

Acid for protonation (e.g., acetic acid)

-

Inert gas (Argon or Nitrogen)

-

Standard organic synthesis glassware

Procedure:

-

Reaction Setup: Assemble a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a condenser, an addition funnel, and a nitrogen/argon inlet.

-

Reagent Addition: Under a positive pressure of inert gas, charge the flask with the anhydrous solvent and the strong base.

-

Continuous Feed: Continuously and simultaneously add the γ-butyrolactone and the acetic acid ester to the reaction mixture over a set period while maintaining the desired reaction temperature.[2]

-

Reaction Monitoring: Monitor the progress of the condensation reaction by TLC or GC.

-

Protonation: Once the reaction is complete, cool the mixture and carefully add the acid to protonate the enolate, maintaining a specific pH range (typically 4-7) to avoid hydrolysis.[2]

-

Work-up: Perform an aqueous work-up, extracting the product into an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[2]

REFERENCES

-

Krische, M. J., & Krische, M. J. (2025). anti-Diastereo- and Enantioselective Ruthenium-Catalyzed C-C Coupling-Oxidative Lactonization of 1,4-Butanediol: Alkynes as Allylmetal Pronucleophiles. PMC. Retrieved from

-

Wikipedia contributors. (n.d.). Baeyer–Villiger oxidation. In Wikipedia. Retrieved from

-

Scite.ai. (n.d.). Ruthenium-catalyzed oxidative transformation of alcohols and aldehydes to esters and lactones. Retrieved from

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from

-

NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved from

-

Alfa Chemistry. (n.d.). Baeyer-Villiger Oxidation. Retrieved from

-

Sigma-Aldrich. (n.d.). Baeyer-Villiger Oxidation Reaction. Retrieved from

-

Sciencemadness.org. (n.d.). Ruthenium-Catalyzed Oxidation for Organic Synthesis. Retrieved from

-

Murahashi, S., Naota, T., Ito, K., Maeda, Y., & Taki, H. (n.d.). Ruthenium-catalyzed oxidative transformation of alcohols and aldehydes to esters and lactones. The Journal of Organic Chemistry. Retrieved from

-

PubMed Central. (n.d.). Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species. Retrieved from

-

PubChem. (n.d.). 2-Acetylbutyrolactone. Retrieved from

-

MDPI. (n.d.). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Retrieved from

-

Wikipedia contributors. (n.d.). 2-Acetylbutyrolactone. In Wikipedia. Retrieved from

-

lookchem. (n.d.). Cas 517-23-7,2-Acetylbutyrolactone. Retrieved from

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from

-

ChemicalBook. (n.d.). 2-Acetylbutyrolactone synthesis. Retrieved from

-

Google Patents. (n.d.). US5789603A - Method for preparing 2-acetyl-γ-butyrolactone. Retrieved from

-

PubMed. (n.d.). 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity. Retrieved from

-

MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from

-

Guidechem. (n.d.). 2-Acetylbutyrolactone 517-23-7 wiki. Retrieved from

-

Study.com. (n.d.). Acetylacetone: Structure, NMR & IR Spectra. Retrieved from

Sources

- 1. 2-Acetylbutyrolactone - Wikipedia [en.wikipedia.org]

- 2. US5789603A - Method for preparing 2-acetyl-γ-butyrolactone - Google Patents [patents.google.com]

- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 5. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Technical Support Center: Stability of 5-Acetyloxolan-2-one Solutions

[1]

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Stabilization of 5-Acetyloxolan-2-one (Solerone/Acetylbutyrolactone analogs)[1]

Executive Summary: The Stability Matrix

This compound (and its structural isomer 3-acetyloxolan-2-one/2-acetylbutyrolactone) presents a dual-stability challenge.[1] As a

The Golden Rule: Stability is binary relative to pH.

-

pH < 4.0: Metastable (Reversible acid hydrolysis).

-

pH 4.0 – 6.0: Optimal Stability Zone.

-

pH > 7.0: Rapid Degradation (Irreversible Saponification/Polymerization).

Diagnostic Troubleshooting Guide

Issue 1: "My solution pH is drifting downward over time."

Diagnosis: Spontaneous Hydrolysis. In unbuffered aqueous solutions, the lactone ring opens to form the corresponding hydroxy-acid (or acetyl-hydroxy-acid).[1] This free acid releases protons, lowering the pH, which in turn catalyzes further hydrolysis (autocatalysis).

-

The Fix: Do not store in unbuffered water. If aqueous conditions are required, use a Citrate or Phosphate buffer at pH 5.0 .

-

Preventative Protocol: For long-term storage, avoid water entirely.[1] Store as a stock solution in anhydrous Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) .

Issue 2: "The solution turned yellow/brown after adding amines or proteins."

Diagnosis: Schiff Base Formation (Maillard-type reaction).[1] The acetyl group (ketone) and the lactone carbonyl are highly reactive toward primary amines (e.g., Tris buffer, amino acids, lysine residues). This forms imines (Schiff bases), which are often colored and fluorescent.

-

The Fix: STOP using Tris, Glycine, or Ammonium buffers.

-

Alternative: Switch to non-nucleophilic buffers like HEPES , MOPS , or PBS (Phosphate Buffered Saline).

Issue 3: "I see 'Ghost Peaks' or split peaks in my HPLC chromatogram."

Diagnosis: On-column Equilibrium. If your mobile phase pH is basic or neutral, the lactone may partially ring-open during the run.[1] The "ghost peak" is the open-chain hydroxy-acid form.[1]

-

The Fix: Acidify the HPLC mobile phase. Add 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to force the equilibrium entirely toward the closed lactone ring form.

Strategic Protocol: Preparation of Ultra-Stable Stock Solutions

To guarantee stability for >6 months, follow this anhydrous protocol.

Reagents Required:

-

This compound (High Purity >98%)[1]

-

Anhydrous DMSO (Dimethyl Sulfoxide) or ACN (Acetonitrile)[1]

-

Molecular Sieves (3Å or 4Å), activated[1]

Step-by-Step Workflow:

-

Solvent Drying: Pre-treat the solvent (DMSO/ACN) with activated molecular sieves for 24 hours to remove trace water.

-

Dissolution: Dissolve the compound to a concentration of 100 mM . (Avoid higher concentrations to minimize intermolecular aldol condensation risks).

-

Aliquot: Dispense into amber glass vials (protects from photo-oxidation).

-

Inert Gas Overlay: Purge the headspace with Argon or Nitrogen gas before sealing.

-

Storage: Store at -20°C .

Solvent Compatibility Matrix:

| Solvent | Stability Rating | Risk Factor | Recommended Use |

| Anhydrous DMSO | ⭐⭐⭐⭐⭐ (Excellent) | Hygroscopic (absorbs water from air) | Long-term Stock |

| Acetonitrile | ⭐⭐⭐⭐⭐ (Excellent) | Volatile | LC-MS Standards |

| Water (pH 7) | ⭐ (Poor) | Hydrolysis (Half-life: Hours to Days) | Immediate Use Only |

| Methanol/Ethanol | ⭐⭐ (Fair) | Transesterification (Slow ring opening) | Short-term Working Soln |

| Tris Buffer | ❌ (Critical Fail) | Aminolysis (Rapid degradation) | DO NOT USE |

Mechanistic Visualization

The following diagram illustrates the degradation pathways you must avoid. Note the distinct pathways for Acid/Base hydrolysis and Amine interaction.

Figure 1: Degradation pathways of this compound.[1] Note that basic conditions lead to irreversible salt formation, while amine contact leads to derivatization.[1]

Frequently Asked Questions (FAQs)

Q: Can I autoclave solutions of this compound? A: No. The combination of high heat (121°C) and moisture will accelerate hydrolysis exponentially.[1] Sterilize aqueous solutions via 0.22 µm filtration (PES or PTFE membranes are compatible).

Q: I need to use this in a cell culture assay (pH 7.4). How do I prevent degradation? A: You cannot stop it completely, but you can mitigate it.

-

Make the stock in DMSO.

-

Dilute into the media immediately before addition to cells.

-

Account for the half-life (approx. 6–12 hours at pH 7.[1]4) in your dosing calculations. Refresh the media if the experiment lasts >24 hours.

Q: Is the 3-acetyl isomer (2-Acetylbutyrolactone) different from the 5-acetyl isomer? A: Chemically, they are structural isomers.[1]

-

3-Acetyl (Commercial "ABL"): Acetyl group is

to the carbonyl.[1] More acidic -

5-Acetyl ("Solerone" analog): Acetyl group is

to the carbonyl (next to oxygen).[1] -

Support Note: The hydrolysis protocols (pH/Solvent) are identical for both because the instability is driven by the lactone ring itself [1].

References

-

Lactone Hydrolysis Kinetics

- Title: Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.

- Source: ResearchG

-

URL:

-

Compound Properties (2-Acetylbutyrolactone)

-

Analytical Interference (Fluorescence)

-

General Stability of Gamma-Lactones

-

Title: Kinetics of lactone hydrolysis in antitumor drugs (Camptothecin series).[5]

- Source: PubMed / N

-

URL:

-

Sources

- 1. CAS 517-23-7: 2-Acetylbutyrolactone | CymitQuimica [cymitquimica.com]